5-Amino-3-chloroisoquinoline hydrochloride
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Overview
Description
5-Amino-3-chloroisoquinoline hydrochloride is an organic compound with the molecular formula C9H7ClN2. It appears as a white to yellow crystalline solid and is known for its limited solubility in water but good solubility in organic solvents such as chloroform and dimethylformamide . This compound is commonly used in organic synthesis as an intermediate or raw material for various chemical reactions.
Preparation Methods
The synthesis of 5-Amino-3-chloroisoquinoline hydrochloride typically involves several steps:
Reaction 1: Benzoic acid reacts with chloroacetyl chloride in the presence of a base to form phenylacetyl chloride.
Reaction 2: Phenylacetyl chloride reacts with phenol to produce benzyl phenylacetate.
Reaction 3: Benzyl phenylacetate undergoes a reaction with sulfuric acid to form benzyl ester sulfate.
Reaction 4: Benzyl ester sulfate reacts with ethanol to yield ethyl phenyl acetate.
Reaction 5: Ethyl phenyl acetate reacts with aminoisoquinoline to generate 5-Amino-3-chloroisoquinoline.
Chemical Reactions Analysis
5-Amino-3-chloroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Condensation Reactions: It can form condensation products with other compounds, especially those containing carbonyl groups.
Common reagents used in these reactions include sulfuric acid, ethanol, and various bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-chloroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Amino-3-chloroisoquinoline hydrochloride can be compared with other similar compounds, such as:
- 3-Chloro-5-isoquinolinamine
- 3-Chloro-5-aminoisoquinoline
- 5-Isoquinolinamine, 3-chloro-
These compounds share similar structural features but may differ in their reactivity, solubility, and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
3-chloroisoquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-9-4-7-6(5-12-9)2-1-3-8(7)11;/h1-5H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSZSOMCVYVDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949815-81-9 |
Source
|
Record name | 5-Isoquinolinamine, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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